Ethyl 4-bromophenylacetate
Overview
Description
Synthesis Analysis
Ethyl 4-bromophenylacetate can be synthesized through various chemical pathways. One method involves the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid, leading to the formation of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate as an intermediate product (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromophenylacetate has been elucidated through crystallographic studies. For example, ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits disorder in its cyclohexenone ring and carboxylate group, with weak C–H...O intermolecular interactions influencing crystal packing stability (Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl 4-bromophenylacetate participates in various chemical reactions, such as conjugated addition reactions of carbanions in the presence of basic catalysts. This reactivity underscores its utility in organic synthesis, particularly in constructing molecules with biological activities (Kaur et al., 2012).
Scientific Research Applications
Organic Electronics and Photovoltaics : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a novel compound, shows potential in the field of organic electronics and photovoltaics. This suggests similar compounds, including derivatives of Ethyl 4-bromophenylacetate, may have applications in these areas (Sapnakumari et al., 2014).
Cyclisation onto Azoles : 2-(2-Bromophenyl)ethyl groups, which are structurally similar to Ethyl 4-bromophenylacetate, can be used as building blocks for radical cyclisation onto azoles. This process is useful for synthesizing tri- and tetra-cyclic heterocycles, potentially applicable on solid phase resins (Allin et al., 2005).
Synthesis of Coumarins and Benzo[b]furanacetates : Ethyl 4-bromoacetoacetate reacts with phenol to produce compounds that can be transformed into coumarins and 3-benzo[b]furanacetates, indicating potential applications in chemical synthesis (Kimura et al., 1982).
Pharmaceutical Applications : Ethyl 4-bromo-3-hydroxybutanoate, closely related to Ethyl 4-bromophenylacetate, can be converted into various acyl derivatives, with ethyl 4-anilinocrotonate being particularly promising for pharmaceutical applications (Kato & Kimura, 1977).
Homogeneous Nickel Catalysts in Vinylation : The NiCl2-H2O/PPh3 catalyst effectively vinylizes bromobiphenyls, producing ethyl 4-(4′-hydroxyphenyl)cinnamate with high selectivity, suggesting applications in chemical synthesis (Kelkar et al., 1994).
Proteinase Inhibitor Synthesis : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound with structural similarities, has been synthesized and coupled to Boc-Ala-Ala-Pro-OH, demonstrating potential as a proteinase inhibitor (Angelastro et al., 1992).
N-Formylation of Amines : The copper-catalyzed N-formylation of amines with ethyl bromodifluoroacetate shows moderate to excellent yields in various amine classes, which is relevant to the synthesis of N-formamides (Li et al., 2018).
Safety And Hazards
Ethyl 4-bromophenylacetate is classified as harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . In the event of fire, it can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427263 | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromophenylacetate | |
CAS RN |
14062-25-0 | |
Record name | Ethyl 2-(4-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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